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Compound of Interest

Compound Name: Morpholin-3-one

Cat. No.: B089469 Get Quote

Spectroscopic Characterization of Morpholin-3-
one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

Morpholin-3-one, a crucial intermediate in the synthesis of various fine chemicals and

pharmaceutical compounds, including the anticoagulant Rivaroxaban.[1] This document

outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data and

provides detailed experimental protocols for acquiring such spectra.

Introduction to Morpholin-3-one
Morpholin-3-one (CAS No. 109-11-5) is a heterocyclic organic compound featuring a six-

membered morpholine ring with a carbonyl group at the 3-position. Its structure incorporates

both an ether linkage and a lactam (a cyclic amide). This unique combination of functional

groups results in a distinct spectroscopic signature, which is essential for its identification and

quality control in synthetic applications.

Molecular Structure:

Chemical Formula: C₄H₇NO₂

Molecular Weight: 101.10 g/mol
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Key Functional Groups: Secondary Amide (Lactam), Ether (C-O-C)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds by providing information about the chemical environment of hydrogen (¹H

NMR) and carbon (¹³C NMR) atoms.

Expected ¹H NMR Spectral Data
The proton NMR spectrum of Morpholin-3-one is expected to show four distinct signals

corresponding to the protons on the nitrogen and the three methylene (CH₂) groups. The

chemical shifts are influenced by the neighboring electronegative oxygen and nitrogen atoms,

as well as the carbonyl group.

Proton Assignment
Expected Chemical

Shift (δ) ppm
Multiplicity Integration

H-N (Amide Proton) ~ 6.5 - 8.0 Broad Singlet 1H

H₂-C2 (Methylene α to

C=O)
~ 4.1 - 4.3 Singlet 2H

H₂-C5 (Methylene α to

O)
~ 3.8 - 4.0 Triplet 2H

H₂-C6 (Methylene α to

N)
~ 3.3 - 3.5 Triplet 2H

Note: Expected values

are based on the

analysis of related

morpholine structures

and standard

chemical shift ranges.

The solvent used is

typically CDCl₃ or

DMSO-d₆.
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Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide complementary information, identifying the four unique

carbon environments in the molecule. The carbonyl carbon is characteristically found far

downfield.

Carbon Assignment Expected Chemical Shift (δ) ppm

C3 (Carbonyl Carbon) ~ 168 - 172

C5 (Methylene α to O) ~ 65 - 70

C2 (Methylene α to C=O) ~ 45 - 50

C6 (Methylene α to N) ~ 40 - 45

Note: Expected values are based on typical

chemical shifts for carbons in similar chemical

environments, such as those in N-substituted

morpholines and other lactams.[2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[4]

Expected IR Absorption Data
The IR spectrum of Morpholin-3-one is dominated by absorptions corresponding to the amide

and ether functional groups.
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Vibrational Mode
Expected Frequency

(cm⁻¹)
Intensity Functional Group

N-H Stretch 3200 - 3300 Medium, Broad
Secondary Amide

(Lactam)

C-H Stretch 2850 - 2980 Medium Methylene (CH₂)

C=O Stretch (Amide I) 1660 - 1690 Strong Lactam Carbonyl

N-H Bend (Amide II) 1510 - 1550 Medium
Secondary Amide

(Lactam)

C-O-C Stretch 1100 - 1150 Strong Ether

Note: These are

characteristic

absorption ranges.

The exact frequencies

can be influenced by

the solid-state packing

or the solvent used.[5]

Experimental Protocols & Workflow
The following sections provide detailed methodologies for acquiring high-quality NMR and IR

spectra for Morpholin-3-one.

Experimental Workflow Diagram
The logical flow for the complete spectroscopic characterization of a Morpholin-3-one sample

is illustrated below.
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Sample Preparation
Data Acquisition

Data Processing & Analysis

Reporting
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Acquire FT-IR Spectrum
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Background Subtraction

Analyze NMR Spectra:
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- Integration
- Multiplicity

Analyze IR Spectrum:
- Peak Picking

- Functional Group
  Assignment

Final Spectroscopic
Characterization Report

Click to download full resolution via product page

Caption: Experimental workflow for NMR and IR characterization.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 10-20 mg of the Morpholin-3-one sample and

dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved. A small amount of tetramethylsilane (TMS) may be added as an

internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field

should be shimmed to ensure homogeneity, resulting in sharp, symmetrical peaks.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a standard 90° pulse sequence.

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of protons.
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Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the full range of carbon signals (e.g., 0-220 ppm).

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

carbon.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for the

quaternary carbonyl carbon.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier

transformation to generate the frequency-domain spectrum. Apply phase and baseline

corrections to obtain the final, interpretable spectrum.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of the Morpholin-3-one sample with ~100-200 mg of dry,

spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or

translucent pellet.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene

chloride).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.
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Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the

spectrometer and acquire a background spectrum. This will be automatically subtracted from

the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Sample Spectrum Acquisition: Place the sample pellet or thin film in the spectrometer's

sample compartment.

Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32)

to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument's software performs a Fourier transform on the raw

interferogram to produce the final IR spectrum (transmittance or absorbance vs.

wavenumber).

Conclusion
The spectroscopic techniques of NMR and IR provide a comprehensive and definitive

characterization of Morpholin-3-one. The expected spectral data presented in this guide,

derived from the analysis of its functional groups and related structures, serve as a reliable

reference for researchers. By following the detailed experimental protocols, scientists and drug

development professionals can confidently verify the identity, purity, and structural integrity of

Morpholin-3-one in their research and manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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